Indolin-4-Ol Hydrochloride

Description

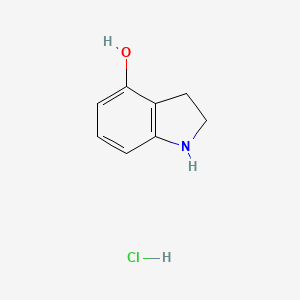

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indol-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9-7;/h1-3,9-10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGRKIYYLKCUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415334-16-5 | |

| Record name | 2,3-dihydro-1H-indol-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Indolin-4-Ol Hydrochloride" synthesis from 1,3-cyclohexanedione

An In-Depth Technical Guide to the Synthesis of Indolin-4-ol Hydrochloride from 1,3-Cyclohexanedione

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable intermediate in pharmaceutical development. The synthesis originates from the readily available starting material, 1,3-cyclohexanedione. The guide is structured into three principal stages: the formation of the key intermediate 4-hydroxyindole, its subsequent selective reduction to indolin-4-ol, and the final conversion to its hydrochloride salt. Each stage is detailed with an emphasis on the underlying reaction mechanisms, causality behind procedural choices, and step-by-step experimental protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and well-validated synthetic pathway.

Introduction

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, Indolin-4-ol serves as a critical building block for various therapeutic agents. Its precursor, 4-hydroxyindole, is also a significant intermediate, notably in the synthesis of Pindolol, a non-selective beta-blocker.[1] The intrinsic value of these compounds necessitates efficient, scalable, and safe synthetic routes.

This guide delineates a logical and efficient pathway starting from 1,3-cyclohexanedione. This approach is advantageous due to the low cost of the starting material and the atom economy of the proposed transformations.[2] We will explore the conversion of 1,3-cyclohexanedione to 4-hydroxyindole via an enamine intermediate, followed by the challenging yet achievable selective hydrogenation of the indole's pyrrole ring, and conclude with the straightforward formation of the hydrochloride salt for improved stability and handling.

Overall Synthetic Workflow

The synthesis is conceptualized as a three-stage process. The workflow is designed to be linear and efficient, minimizing complex purification steps where possible.

Caption: High-level workflow for the synthesis of Indolin-4-ol HCl.

Stage 1: Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione

The initial stage focuses on constructing the indole core. A modern and efficient method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes intramolecular cyclization and dehydrogenative aromatization.[2] This route avoids harsh reagents and high-pressure conditions often associated with older indole syntheses.

Reaction Principle and Mechanism

The transformation proceeds in two distinct steps within a one-pot protocol:

-

Enamine Formation: 1,3-Cyclohexanedione reacts with 2-aminoethanol, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to form a vinylogous amide (enamine). This reaction is a condensation, producing water as a byproduct, which is removed azeotropically to drive the reaction to completion.

-

Cyclization and Aromatization: The generated enamine undergoes a thermal, catalyst-mediated intramolecular cyclization. The resulting intermediate then aromatizes via dehydrogenation, losing hydrogen gas to form the stable 4-hydroxyindole ring system. Supported metal catalysts, such as Raney Nickel or Palladium on carbon, are effective for this dehydrogenation step.[2][3][4]

Caption: Mechanistic pathway for 4-hydroxyindole synthesis.

Detailed Experimental Protocol

This protocol is adapted from the methodology described in patent CN113321609A.[2]

-

Apparatus Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

-

Reagent Charging: To the flask, add 1,3-cyclohexanedione (112 g, 1.0 mol), 2-aminoethanol (90 g, 1.47 mol), toluene (500 mL), and p-toluenesulfonic acid (1 g, as catalyst).

-

Enamine Formation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 2-3 hours, or until water evolution ceases.

-

Catalyst Addition & Aromatization: Cool the reaction mixture to below reflux temperature. Carefully add a dehydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel, ~5-10 g).

-

Dehydrogenation: Heat the mixture to a vigorous reflux and monitor the reaction by TLC or GC-MS until the enamine intermediate is fully consumed. This step generates hydrogen gas, so ensure the apparatus is properly vented to a fume hood.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional toluene.

-

Crystallization: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) to yield pure 4-hydroxyindole.[5]

Stage 2: Selective Reduction of 4-Hydroxyindole to Indolin-4-ol

The conversion of an indole to an indoline is a reduction that must be performed with care to avoid over-reduction of the benzene ring. Catalytic hydrogenation is the most common and effective method, particularly when performed under acidic conditions, which activates the indole ring towards reduction.[6][7]

Mechanistic Rationale for Acid-Catalyzed Hydrogenation

The aromatic resonance of the indole ring makes it resistant to reduction.[6] However, under acidic conditions, the C3 position of the indole is protonated. This disrupts the aromaticity of the pyrrole ring, forming an iminium ion intermediate. This non-aromatic intermediate is significantly more susceptible to hydrogenation across the C2-C3 double bond.[6][7]

Caption: Acid-catalyzed activation and reduction of the indole ring.

Comparison of Catalytic Systems

Several heterogeneous catalysts can achieve this transformation. The choice of catalyst and conditions impacts yield, selectivity, and adherence to green chemistry principles.

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Pt/C with Brønsted Acid | H₂ (30-50 bar), p-TsOH, Water, Room Temp | Excellent yields, high selectivity, environmentally benign (water solvent), mild temperature. | Requires moderate hydrogen pressure. | [6][7] |

| Pd/C with Acid | H₂ (50 bar), Acid, Ethanol | Effective, common catalyst. | Can have lower conversion compared to Pt/C for unprotected indoles. | [8] |

| N-doped Carbon supported Pd | H₂ (1 atm), H₃PO₄, Water, 40°C | Works at atmospheric pressure, good selectivity, green solvent. | Catalyst preparation is more involved than commercial Pt/C. | [8] |

| Rhodium Complexes | H₂ (5.0 MPa), Chiral Ligands, 2-propanol, 60°C | Enables asymmetric hydrogenation for chiral indolines. | Uses expensive homogeneous catalysts, not required for this achiral product. | [9] |

For this synthesis, the Pt/C system in an acidic aqueous medium is highly recommended for its efficiency, selectivity, and environmental advantages.[7]

Recommended Experimental Protocol (Catalytic Hydrogenation)

This protocol is based on the green methodology developed by Török and coworkers.[7]

-

Apparatus Setup: Use a high-pressure hydrogenation reactor (e.g., a Parr shaker) equipped with a gas inlet, pressure gauge, and stirrer.

-

Reagent Charging: To the reactor vessel, add 4-hydroxyindole (13.3 g, 0.1 mol), water (100 mL), p-toluenesulfonic acid monohydrate (20.9 g, 0.11 mol), and 5% Platinum on Carbon (Pt/C) catalyst (approx. 650 mg, ~5 mol%).

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 30 bar.

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within a few hours.

-

Work-up: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through Celite to remove the Pt/C catalyst, washing with water.

-

Isolation of Free Base: Transfer the aqueous filtrate to a beaker and cool in an ice bath. Carefully basify the solution by adding a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~8-9.

-

Extraction: The product, Indolin-4-ol, will precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Indolin-4-ol free base.

Stage 3: Formation of this compound

The final step involves converting the indolin-4-ol free base into its hydrochloride salt. This is a standard acid-base reaction that typically improves the compound's crystallinity, stability, and ease of handling.

Protocol for Salt Formation and Purification

-

Dissolution: Dissolve the crude Indolin-4-ol obtained from Stage 2 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate (~100-150 mL).

-

Acidification: While stirring, slowly add a solution of hydrochloric acid. This can be a 2M solution of HCl in diethyl ether, or a concentrated aqueous HCl solution added dropwise until the pH of the mixture is strongly acidic (pH ~1-2, checked with pH paper).

-

Crystallization: The hydrochloride salt will typically precipitate upon addition of the acid. Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another hour to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for crystallization) and then with diethyl ether to aid in drying.

-

Drying: Dry the final product, this compound, in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Conclusion

This guide presents a robust and scientifically validated pathway for the synthesis of this compound from 1,3-cyclohexanedione. The described three-stage process, beginning with an efficient enamine-based indole synthesis, followed by a green, selective catalytic hydrogenation, and concluding with a standard salt formation, provides a comprehensive framework for laboratory and potential scale-up production. The emphasis on mechanistic understanding and the justification for procedural choices are intended to empower researchers to troubleshoot and optimize this synthesis for their specific applications.

References

- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203. (URL not available)

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. Available at: [Link]

-

Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(19), 5322-5325. Available at: [Link]

-

Torii, S., et al. (1981). FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE C–C COUPLING. Chemistry Letters, 10(11), 1535-1536. Available at: [Link]

-

Zhang, Y., et al. (2020). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 142(35), 14855-14862. Available at: [Link]

-

Kuwano, R., Sato, K., & Kurokawa, T. (2004). Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles. Journal of the American Chemical Society, 126(48), 15690-15691. Available at: [Link]

-

Jenzer, G., et al. (2001). Cobalt-catalyzed amination of 1,3-cyclohexanediol and 2,4-pentanediol in supercritical ammonia. Applied Catalysis A: General, 208(1-2), 109-115. Available at: [Link]

-

Li, G., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 36(1), 79-85. Available at: [Link]

- CN113321609A - Method for synthesizing 4-hydroxyindole. Google Patents.

-

Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 1-5. Available at: [Link]

-

Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5322-5325. Available at: [Link]

-

Wang, D., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1146. Available at: [Link]

-

Wang, J., et al. (2005). Solid-state radical reactions of 1,3-cyclohexanediones with in situ generated imines mediated by manganese(III). Green Chemistry, 7(8), 586-589. Available at: [Link]

-

Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. (Supporting Information). Available at: [Link]

-

1H-indol-4-ol. PubChem. Available at: [Link]

-

Jin, T-S., et al. (2004). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Synthetic Communications, 34(13), 2347-2353. Available at: [Link]

-

Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. (2023). Antioxidants, 12(7), 1369. Available at: [Link]

-

Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(13), 2745-2755. Available at: [Link]

- EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents.

-

Hassan, E. A., & Abo-Bakr, A. M. (2014). 1,3-Cyclohexanedione and Its Derivatives. International Journal of Organic Chemistry, 4, 335-373. Available at: [Link]

- CN101381294A - Industrial production method of 1,3-cyclohexanedione. Google Patents.

-

Liu, C., et al. (2018). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry, 16(43), 8279-8299. Available at: [Link]

-

Liu, C., et al. (2018). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry, 16(43), 8279-8299. Available at: [Link]

-

Zimmerman, D. M., et al. (1983). 4-amino-4-arylcyclohexanones and Their Derivatives: A Novel Class of Analgesics. 2. Modification of the Carbonyl Function. Journal of Medicinal Chemistry, 26(7), 986-993. Available at: [Link]

-

Wang, D., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(58), 35084-35113. Available at: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. (2021). Organic Chemistry Frontiers, 8(20), 5735-5741. Available at: [Link]

-

[Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. (2007). Yakugaku Zasshi, 127(9), 1437-47. Available at: [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. actascientific.com [actascientific.com]

- 2. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 3. future4200.com [future4200.com]

- 4. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyindole | Indoles | Ambeed.com [ambeed.com]

- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 9. pubs.acs.org [pubs.acs.org]

4-Hydroxyindole: A Technical Guide for Advanced Research

Abstract

4-Hydroxyindole, a pivotal heterocyclic scaffold, serves as a cornerstone in contemporary medicinal chemistry and materials science. Characterized by an indole core functionalized with a hydroxyl group at the C4 position, this molecule exhibits a unique electronic profile that dictates its reactivity and biological interactions. It is a critical intermediate in the synthesis of a multitude of biologically active compounds, most notably those targeting serotonergic pathways, and has shown potential in the development of novel amyloid fibrillization inhibitors.[1][2] This guide provides an in-depth exploration of 4-hydroxyindole's core chemical properties, validated synthetic methodologies, characteristic reactivity, and its significant applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block.

Chapter 1: Molecular Structure and Physicochemical Properties

4-Hydroxyindole (1H-Indol-4-ol) is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a hydroxyl (-OH) group substituted at position 4 of the benzene moiety.[3] This hydroxyl group significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall reactivity compared to unsubstituted indole. The phenolic nature of the hydroxyl group and the acidic N-H proton of the pyrrole ring allow 4-hydroxyindole to act as both a hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.

Physicochemical Data

Key quantitative data for 4-hydroxyindole are summarized below, providing a quick reference for experimental design. The compound typically appears as a light green, off-white, or dark brown solid and is known to be sensitive to air, necessitating storage under inert conditions.[1][4]

| Property | Value | Source |

| IUPAC Name | 1H-indol-4-ol | [3] |

| CAS Number | 2380-94-1 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Melting Point | 97-99 °C (lit.) | [4] |

| pKa | 9.89 ± 0.40 (Predicted) | [4][5] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [2][4][5] |

| Appearance | Light green, dark brown, or off-white solid | [1] |

Spectroscopic Signature

The structural identity of 4-hydroxyindole is unequivocally confirmed through spectroscopic analysis. While a publicly available, peer-reviewed full dataset for ¹H and ¹³C NMR is not readily consolidated in the initial search, typical spectra for hydroxyindoles can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The protons on the pyrrole ring (H2 and H3) would appear as multiplets or doublets of doublets, while the protons on the benzene ring (H5, H6, H7) would exhibit characteristic coupling patterns. The N-H and O-H protons would appear as broad singlets, the positions of which are dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the hydroxyl group (C4) and those adjacent to the nitrogen atom (C2, C7a) will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. Characteristic C-H aromatic stretching and C=C ring stretching vibrations will also be present in the fingerprint region.

-

UV-Vis Spectroscopy: 4-Hydroxyindole and its derivatives are known to be fluorescent, making them useful in the development of chemical sensors.[6]

Chapter 2: Synthesis of 4-Hydroxyindole

The synthesis of 4-hydroxyindole is a critical process for its application in research and development. Several synthetic routes have been established, ranging from classical methods to modern, microwave-assisted protocols. A common strategy involves the construction of the indole ring from a substituted aniline or the modification of a pre-existing indole scaffold.

One robust and frequently employed strategy is the Leimgruber-Batcho indole synthesis , which offers a versatile pathway to various substituted indoles.[7] More recent innovations have focused on improving efficiency and safety, such as methods starting from 1,3-cyclohexanedione.[8] A modern, energy-efficient approach utilizes microwave-assisted dehydrogenative aromatization of a tetrahydroindol-4-one precursor.[9]

Experimental Protocol: Microwave-Assisted Aromatization

This protocol is adapted from a reported energy-efficient synthesis of 4-hydroxyindole, which is a key intermediate for the beta-blocker drug Pindolol.[8][9] The key step is the dehydrogenative aromatization of an N-protected 1,5,6,7-tetrahydro-4H-indol-4-one.

Step 1: Protection of Tetrahydroindolone

-

To a solution of 1,5,6,7-Tetrahydro-4H-indol-4-one (1 equiv.) in a biphasic medium of Dichloromethane (DCM) and water, add a phase-transfer catalyst such as Tetrabutylammonium bromide (TBABr).

-

Add a base (e.g., NaOH) and cool the mixture in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) and stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup, extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one.

-

Causality Insight: The tosyl protecting group is employed to increase the stability of the indole nitrogen and prevent side reactions during the subsequent oxidation/aromatization steps. The phase-transfer catalyst is essential for facilitating the reaction between the aqueous base and the organic-soluble starting material.

-

Step 2: Bromination

-

Dissolve the tosylated product (1 equiv.) in a suitable solvent like ethyl acetate in a microwave-safe vessel.

-

Add cupric bromide (CuBr₂) (2 equiv.) as the brominating agent.

-

Irradiate the mixture in a focused microwave synthesizer (e.g., 50 W power) at 80°C until bromination is complete.

-

Causality Insight: CuBr₂ serves as both a source of bromine and a Lewis acid catalyst. Microwave irradiation dramatically accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating.[9]

-

Step 3: Aromatization and Deprotection

-

The crude brominated intermediate is then subjected to elimination/aromatization. This is often achieved by adding a base like lithium carbonate in the presence of lithium bromide.

-

The final step is the deprotection of the tosyl group. This is efficiently carried out by heating the N-tosyl-4-hydroxyindole in an aqueous solution of sodium hydroxide in a sealed vessel using microwave irradiation (e.g., 70W at 90°C for 2 minutes).[9]

-

After cooling, neutralize the reaction mixture with acid, extract the product with an organic solvent, and purify by column chromatography to yield pure 4-hydroxyindole.

-

Self-Validation: The purity of the final product must be confirmed by melting point analysis (should be ~97-99 °C) and spectroscopic methods (NMR, IR, MS) to ensure the complete removal of the tosyl group and other impurities.[4]

-

Synthesis Workflow Diagram

Caption: Microwave-assisted synthesis of 4-hydroxyindole.

Chapter 3: Chemical Reactivity and Mechanistic Insights

The reactivity of the 4-hydroxyindole scaffold is governed by the interplay between the electron-rich pyrrole ring and the activating, ortho-, para-directing hydroxyl group on the benzene ring.

Electrophilic Substitution

Like unsubstituted indole, 4-hydroxyindole is highly susceptible to electrophilic attack. The site of substitution is a subject of mechanistic interest. The pyrrole ring is generally more activated towards electrophiles than the benzene ring. Within the pyrrole ring, the C3 position is the most nucleophilic and is the primary site of electrophilic substitution (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts reactions). This is because the resulting cationic intermediate (the sigma complex) is better stabilized by the nitrogen lone pair.

The presence of the C4-OH group further enhances the electron density of the entire bicyclic system, making 4-hydroxyindole more reactive than indole itself. However, it can also direct substitution to the C5 and C7 positions of the benzene ring, although this is generally less favored than attack at C3.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This anion can then act as a nucleophile in reactions such as Williamson ether synthesis to form 4-alkoxyindoles. The hydroxyl group also makes the molecule susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to the formation of colored polymeric degradation products.[10]

Reaction Mechanism: Electrophilic Attack at C3

The Friedel-Crafts acylation of 4-hydroxyindole with oxalyl chloride, a key step in the synthesis of the psychedelic compound Psilocin (4-HO-DMT), serves as an excellent example of electrophilic substitution at the C3 position.[10]

Caption: Mechanism of electrophilic acylation at the C3 position.

Chapter 4: Applications in Drug Discovery and Medicinal Chemistry

4-Hydroxyindole is a "privileged scaffold" in medicinal chemistry. Its structure is a key component in numerous compounds that interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and kinases.

Serotonergic Agents

The most prominent application of the 4-hydroxyindole core is in the development of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] The structure of 4-hydroxyindole is a close analog of serotonin itself (which is 5-hydroxytryptamine). This structural mimicry allows for the design of potent agonists and antagonists for various 5-HT receptor subtypes, which are crucial targets for treating depression, anxiety, and other neurological disorders.[1]

-

Psilocin (4-HO-DMT): A classic psychedelic found in Psilocybe mushrooms, it is a potent agonist at 5-HT₂ₐ receptors. Its synthesis directly utilizes 4-hydroxyindole as the starting material.[10]

-

Pindolol: A beta-blocker and 5-HT₁ₐ receptor antagonist that uses 4-hydroxyindole as its core building block.[8][9]

Amyloid Fibrillization Inhibition

Recent research has highlighted the potential of 4-hydroxyindole in the context of neurodegenerative diseases. Studies have shown that it can inhibit the fibrillization of amyloid β (Aβ) peptides, which are associated with Alzheimer's disease.[2] It was found to inhibit Aβ aggregation during the elongation phase with an IC₅₀ of approximately 85 μM.[2] This opens a new therapeutic avenue for this scaffold, moving beyond its traditional role in neuroscience.

Pharmacophore Model

The 4-hydroxyindole moiety provides key features for a pharmacophore model targeting serotonergic receptors. The diagram below illustrates these essential interactions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 9. actascientific.com [actascientific.com]

- 10. Psilocin - Wikipedia [en.wikipedia.org]

Spectroscopic Elucidation of Indolin-4-ol Hydrochloride: A Technical Guide

Introduction

Indolin-4-ol hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted indoline, it serves as a valuable scaffold for the synthesis of various biologically active molecules. The precise characterization of its molecular structure is paramount for ensuring the quality, efficacy, and safety of any derived pharmaceutical agent. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a comprehensive reference for its structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The hydrochloride salt form enhances the compound's stability and solubility, which are critical properties for pharmaceutical applications. Understanding the influence of the protonated amine on the spectroscopic signatures is a key aspect of this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its structure.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protonation of the indoline nitrogen will lead to a downfield shift of adjacent protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in D₂O | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.2 - 7.4 | d | ~7.5 - 8.0 |

| H-6 | ~7.1 - 7.3 | t | ~7.5 - 8.0 |

| H-5 | ~6.8 - 7.0 | d | ~7.5 - 8.0 |

| H-2 | ~3.6 - 3.8 | t | ~8.0 - 8.5 |

| H-3 | ~3.2 - 3.4 | t | ~8.0 - 8.5 |

Interpretation:

-

Aromatic Region: The protons on the benzene ring (H-5, H-6, and H-7) will appear in the aromatic region of the spectrum. The ortho- and para-directing hydroxyl group will influence their chemical shifts.

-

Aliphatic Region: The methylene protons of the indoline ring (H-2 and H-3) will appear as triplets due to coupling with each other. The electron-withdrawing effect of the adjacent protonated nitrogen atom causes these protons to be deshielded and appear at a lower field compared to unsubstituted indolines.[1]

-

Exchangeable Protons: The hydroxyl (-OH) and ammonium (-NH₂⁺) protons will be exchangeable with deuterium in D₂O and may not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in D₂O |

| C-7a | ~150 - 152 |

| C-4 | ~145 - 148 |

| C-3a | ~130 - 132 |

| C-6 | ~128 - 130 |

| C-7 | ~118 - 120 |

| C-5 | ~115 - 117 |

| C-2 | ~45 - 48 |

| C-3 | ~28 - 31 |

Interpretation:

-

Aromatic Carbons: The carbons of the benzene ring will appear in the downfield region of the spectrum. The carbon bearing the hydroxyl group (C-4) and the carbon at the ring junction (C-7a) are expected to be the most deshielded.

-

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will be found in the upfield region of the spectrum. The carbon adjacent to the nitrogen (C-2) will be at a lower field than C-3 due to the inductive effect of the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-H, and C=C functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3200 - 3500 (broad) | O-H (phenol) | Stretching |

| ~2800 - 3100 (broad) | N-H (ammonium) | Stretching |

| ~3000 - 3100 | Aromatic C-H | Stretching |

| ~2850 - 2960 | Aliphatic C-H | Stretching |

| ~1600 - 1620 | C=C (aromatic) | Stretching |

| ~1450 - 1500 | C=C (aromatic) | Stretching |

| ~1200 - 1300 | C-O (phenol) | Stretching |

| ~1100 - 1200 | C-N | Stretching |

Interpretation:

-

The broad band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[2]

-

The broad absorption between 2800 and 3100 cm⁻¹ is indicative of the N-H stretching of the ammonium salt.

-

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

-

The absorptions in the 1450-1620 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.

-

The C-O stretching of the phenol and the C-N stretching of the amine will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common technique for a polar molecule like this compound. It is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

Mass Spectral Data and Interpretation

The mass spectrum of this compound is expected to show a prominent peak for the protonated molecule.

| m/z | Ion | Interpretation |

| 150.08 | [M+H]⁺ | Protonated molecular ion of Indolin-4-ol |

Interpretation:

The molecular formula of Indolin-4-ol is C₈H₉NO. The calculated monoisotopic mass is 135.0684 g/mol . In positive ion mode ESI-MS, the compound will be detected as the protonated molecule [M+H]⁺, which corresponds to the free base, Indolin-4-ol. The expected m/z value for this ion would be approximately 136.0757. The hydrochloride is not typically observed in the mass spectrum as it is a counter-ion. Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for indoline derivatives involve the loss of small neutral molecules.[3]

Workflow Visualizations

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis of Indolin-4-ol HCl.

IR Spectroscopy Workflow

Caption: Workflow for MS analysis of Indolin-4-ol HCl.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and further development of this compound and its derivatives.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (2013). Photochemistry and Photobiology, 89(1), 40–50. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (2013). Photochemistry and Photobiology, 89(1), 40–50. [Link]

-

Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(9), 496–504. [Link]

-

5′-Substituted Indoline Spiropyrans: Synthesis and Applications - MDPI. (2021). Molecules, 26(11), 3291. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation | The Journal of Organic Chemistry - ACS Publications. (2023). The Journal of Organic Chemistry, 88(6), 3685–3696. [Link]

-

1H-indol-4-ol | C8H7NO | CID 75421 - PubChem. PubChem. [Link]

-

Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles and 2-methyl indoles. (2022). Indian Journal of Chemistry - Section B, 61(2), 223-230. [Link]

-

(A) the IR spectrum of compound 4; (B) the IR spectrum of compound 5. - ResearchGate. (2022). [Link]

-

NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. (1988). HETEROCYCLES, 27(2). [Link]

-

1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... | Download Scientific Diagram - ResearchGate. (2013). [Link]

-

The 13 C NMR spectra of 4a-c at aromatic region. - ResearchGate. (2020). [Link]

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (2022). Acta Scientific Pharmaceutical Sciences, 6(9), 48-52. [Link]

-

13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987). Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]

-

Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). [Link]

-

Synthesis and Characterization of Novel Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of ischemia/reperfusion (I/R) Injury - PubMed. (2010). Journal of Medicinal Chemistry, 53(18), 6763–6767. [Link]

-

Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC - PubMed Central. (2022). RSC Advances, 12(40), 26053–26068. [Link]

-

Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry | Request PDF - ResearchGate. (2025). [Link]

-

Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides - PubMed. (2005). Journal of Mass Spectrometry, 40(4), 452–457. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI. (2023). Molecules, 28(24), 8107. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org. (2023). [Link]

-

Indole - the NIST WebBook. NIST. [Link]

-

(PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies - ResearchGate. (2025). [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (2018). RSC Advances, 8(36), 20036–20069. [Link]

Sources

Physical properties of 4-hydroxyindole melting point and solubility

An In-Depth Technical Guide to the Physical Properties of 4-Hydroxyindole: Melting Point and Solubility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Versatile Heterocycle

4-Hydroxyindole (CAS No. 2380-94-1), a member of the hydroxyindole class of compounds, is a pivotal intermediate in the landscape of pharmaceutical and materials science research.[1][2][3] Characterized by a hydroxyl group at the 4-position of the indole ring, its structure imparts a unique combination of hydrogen bonding capability and aromatic character.[4] This unique chemical persona makes it a critical building block in the synthesis of biologically active molecules, including those targeting serotonin receptors for neurological conditions, and in the development of novel conductive polymers.[3][5] An authoritative understanding of its core physical properties—namely, its melting point and solubility—is not merely academic. For the researcher, these parameters govern purification strategies, formulation development, and the design of synthetic pathways. This guide provides a detailed examination of these properties, grounded in established data and field-proven experimental methodologies.

Part 1: Melting Point of 4-Hydroxyindole

The melting point of a crystalline solid is a fundamental thermochemical property, serving as a primary indicator of purity and a tool for identification.[6][7] For 4-hydroxyindole, this transition from a solid to a liquid state is dictated by the energy required to overcome the intermolecular forces, including hydrogen bonding from the hydroxyl group and π-stacking of the indole rings, which hold the molecules in a fixed crystal lattice.[6] A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities will typically cause a depression and broadening of this range.

Consolidated Melting Point Data

Multiple sources consistently report the melting point of 4-hydroxyindole within a narrow range, underscoring its availability as a high-purity solid. This data is crucial for identity confirmation in a laboratory setting.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point Range | 97-99 | ChemBK[8], LookChem[9], ChemicalBook[1][10], Sigma-Aldrich, Chemsrc[2], Ottokemi[11] |

Experimental Protocol: Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point, a standard and reliable technique in organic chemistry. The use of a modern digital apparatus, such as a Mel-Temp or DigiMelt, is assumed for enhanced accuracy and safety.[12]

Objective: To accurately determine the melting range of a solid 4-hydroxyindole sample.

Methodology:

-

Sample Preparation:

-

Ensure the 4-hydroxyindole sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[13]

-

Place a small amount of the crystalline solid onto a clean, dry surface (e.g., a watch glass).

-

Gently crush the solid into a fine powder using a spatula or mortar and pestle to ensure uniform packing.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[6][13]

-

Invert the tube and tap its sealed end gently on a hard surface to compact the sample. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop.[12][13] The packed sample should be approximately 1-2 mm high.[6]

-

-

Apparatus Setup & Calibration:

-

Turn on the melting point apparatus.[13]

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20 °C/minute) to get a rough estimate.[12]

-

For an accurate measurement, set the starting temperature to at least 15-20 °C below the expected melting point (based on literature values or the preliminary run).[12][13]

-

Set the ramp rate to a slow value, typically 1-2 °C per minute. A slow heating rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing erroneously wide melting ranges.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.[12]

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at which the first drop of liquid appears (T1). This is the beginning of the melting range.

-

Continue heating and observing. Record the temperature at which the last crystal of solid melts into a clear liquid (T2). This marks the end of the melting range.[7]

-

The reported melting point is the range from T1 to T2.

-

-

Post-Measurement:

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profile of 4-Hydroxyindole

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a critical parameter in drug development and synthetic chemistry.[14][15] It influences bioavailability, dictates the choice of solvents for reactions and purification (e.g., crystallization), and informs formulation strategies. The solubility of 4-hydroxyindole is governed by its molecular structure: the polar hydroxyl (-OH) and amine (-NH) groups can form hydrogen bonds with polar solvents, while the nonpolar indole ring system favors interactions with organic solvents.

Consolidated Solubility Data

The solubility of 4-hydroxyindole is qualitatively and quantitatively described across several sources. It exhibits limited aqueous solubility but better solubility in polar organic solvents.

| Solvent | Reported Solubility | Concentration | Source(s) |

| Water | Slightly soluble | 1.43 mg/mL (10.74 mM) | ChemBK[8], LookChem[9], ChemicalBook[1][10], Chemsrc[2], MedChemExpress[5] |

| DMSO | Slightly soluble | 15.71 mg/mL (117.99 mM) | LookChem[9], ChemicalBook[1][10], MedChemExpress[5] |

| Methanol | Slightly soluble | Not specified | LookChem[9], ChemicalBook[1][10] |

| Acetone | Soluble | Not specified | ChemBK[8] |

Note: Solubility in DMSO and Water from MedChemExpress required sonication.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[16]

Objective: To determine the equilibrium solubility of 4-hydroxyindole in a specific solvent at a controlled temperature.

Methodology:

-

Preparation:

-

Add an excess amount of solid 4-hydroxyindole to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or an organic solvent) in a sealed, inert container (e.g., a glass vial with a screw cap). The presence of excess, undissolved solid is essential to ensure a saturated solution is achieved.[16]

-

-

Equilibration:

-

Place the sealed container in a constant temperature environment, such as an incubator shaker or a water bath, set to the desired temperature (e.g., 25 °C or 37 °C).[15][17]

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24-48 hours is typical.[16] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured concentration is no longer increasing.

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.[16]

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. This step is critical for accuracy.

-

To remove any remaining microscopic particles, the supernatant should be filtered (using a syringe filter with a material compatible with the solvent, e.g., PTFE) or centrifuged.[16]

-

-

Analysis:

-

Quantify the concentration of 4-hydroxyindole in the clear filtrate or centrifuged supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.[15]

-

Prepare a standard curve using known concentrations of 4-hydroxyindole to ensure accurate quantification.

-

If necessary, dilute the sample with the solvent to fall within the linear range of the standard curve.[16]

-

-

Calculation:

-

Calculate the concentration based on the analytical results, accounting for any dilutions. The resulting value is the equilibrium solubility at that specific temperature.

-

Factors Influencing Solubility

Sources

- 1. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

- 2. 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. chembk.com [chembk.com]

- 9. lookchem.com [lookchem.com]

- 10. 4-Hydroxyindole CAS#: 2380-94-1 [m.chemicalbook.com]

- 11. 4-Hydroxyindole, 4-Indolol | 4-Hydroxy indole, 99% | 2380-94-1 | 4-Hydroxy indole, 99% | Ottokemi™ Product [ottokemi.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

The Synthesis of 4-Hydroxyindole: A Journey Through a Century of Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyindole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its significance is underscored by its presence in compounds ranging from the psychedelic psilocin to the beta-blocker pindolol. The journey to efficiently synthesize this valuable molecule is a story of evolving chemical strategies, from classical multi-step procedures to elegant and atom-economical catalytic methods. This guide provides a comprehensive exploration of the discovery and historical development of 4-hydroxyindole synthesis, offering insights into the causality behind experimental choices and providing detailed protocols for key transformations.

The Dawn of 4-Hydroxyindole Synthesis: The Beer, Clarke, Khorana, and Robertson Approach

One of the earliest successful syntheses of a hydroxyindole, including a 4-hydroxy derivative, was reported in 1948 by Beer, Clarke, Khorana, and Robertson as part of their investigation into the chemistry of melanins.[1][2][3] Their approach, while historically significant, is a multi-step process that highlights the challenges faced by early organic chemists.

The synthesis commences with 6-nitrosalicylaldehyde, which undergoes a condensation reaction with nitromethane in the presence of alcoholic potash at 0°C.[1] The resulting alcohol is then treated with hot acetic anhydride and sodium acetate to yield an acetoxystyrene. This intermediate is subsequently reduced using iron filings in acetic acid to produce 4-acetoxyindole. The final step involves the hydrolysis of the acetate protecting group with aqueous-methanolic sodium hydroxide, in the presence of the mild reducing agent sodium hydrosulfite, to afford the desired 4-hydroxyindole.[1]

Experimental Protocol: The Beer, Clarke, Khorana, and Robertson Synthesis of 4-Hydroxyindole[1]

Step 1: Condensation of 6-Nitrosalicylaldehyde with Nitromethane

-

To a solution of 6-nitrosalicylaldehyde in alcoholic potash at 0°C, slowly add nitromethane.

-

Stir the reaction mixture at 0°C until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product.

Step 2: Formation of Acetoxystyrene

-

Treat the alcohol from Step 1 with hot acetic anhydride and sodium acetate.

-

Heat the mixture to reflux.

-

After cooling, pour the reaction mixture into water and extract the acetoxystyrene.

Step 3: Reduction to 4-Acetoxyindole

-

To a solution of the acetoxystyrene in acetic acid, add iron filings portion-wise.

-

Heat the reaction mixture.

-

Filter the reaction mixture to remove the iron residues and concentrate the filtrate.

Step 4: Hydrolysis to 4-Hydroxyindole

-

Dissolve the 4-acetoxyindole in a mixture of methanol and water containing sodium hydroxide and sodium hydrosulfite.

-

Stir the mixture at room temperature until the hydrolysis is complete.

-

Neutralize the reaction mixture and extract the 4-hydroxyindole.

The Rise of Cyclization Strategies: Building the Indole Core

Following the early pioneering work, synthetic chemists began to explore more convergent strategies for the construction of the 4-hydroxyindole skeleton. These methods focused on the formation of the indole ring from acyclic or carbocyclic precursors.

The Bischler-Möhlau Reaction: A Renaissance for Hydroxyindole Synthesis

The Bischler-Möhlau reaction, a classic method for indole synthesis, has experienced a resurgence in its application to the preparation of hydroxyindoles.[4][5][6] This reaction typically involves the condensation of an α-halo-ketone with an excess of an aniline.[7][8] A notable modification for the synthesis of 4-hydroxyindoles involves the reaction of 3-aminophenol with a benzoin derivative under acidic catalysis.[4][5][6]

A key feature of this approach is the potential for regioselectivity, yielding a mixture of 4- and 6-hydroxyindoles. The reaction is typically carried out at elevated temperatures, and modern modifications have focused on lowering the reaction temperature to improve yields and reduce the formation of byproducts.[4][5][6]

Typical Experimental Protocol for Modified Bischler-Möhlau Synthesis of 4- and 6-Hydroxyindoles [4][5]

-

A mixture of 3-aminophenol (3 equivalents) and a benzoin derivative (1 equivalent) is heated to 135°C.

-

Hydrochloric acid is added as a catalyst.

-

The reaction is heated for approximately 30 minutes, with water being removed via a Dean-Stark apparatus under a weak vacuum.

-

After cooling, the reaction mass is treated with 15% hydrochloric acid.

-

The resulting solid is filtered, washed with water, and dried.

-

The mixture of 4- and 6-hydroxyindoles is then separated by column chromatography.

Synthesis from Cyclohexane-1,3-dione

A versatile and widely employed strategy for the synthesis of 4-hydroxyindoles utilizes cyclohexane-1,3-dione as a readily available starting material.[9] This approach involves the construction of the pyrrole ring onto the six-membered ring, followed by aromatization.

In a common variation, cyclohexane-1,3-dione is reacted with 2-aminoethanol to form an enamine intermediate.[9] This enamine then undergoes cyclization and aromatization in the presence of a metal catalyst, such as palladium on carbon, to yield 4-hydroxyindole.[9][10] This method is advantageous due to its relatively short sequence and the avoidance of high-pressure reactions.[9]

Experimental Protocol for the Synthesis of 4-Hydroxyindole from Cyclohexane-1,3-dione [9] Step 1: Formation of the Enamine

-

A mixture of 1,3-cyclohexanedione (112 g), 2-aminoethanol (90 g), toluene (500 mL), and p-toluenesulfonic acid (1 g) is refluxed for 2 hours with a water separator.

-

Upon cooling, the yellow solid enamine precipitates and is collected by filtration.

Step 2: Cyclization and Aromatization

-

The enamine (100 g) is mixed with a supported palladium catalyst (e.g., 10% Pd/C, 10 g) in a suitable high-boiling solvent (e.g., diphenyl ether, 500 mL).

-

The mixture is heated to 180-190°C for 10 hours.

-

After cooling, the catalyst is filtered off, and the filtrate is subjected to steam distillation to remove the solvent.

-

The residue is extracted with ethyl acetate, and the organic layer is concentrated.

-

The crude product is purified by column chromatography and recrystallization from n-hexane to give 4-hydroxyindole (yield: 56%).

The Era of Catalysis: Palladium-Mediated Syntheses

The late 20th and early 21st centuries witnessed a paradigm shift in organic synthesis with the advent of transition-metal catalysis. Palladium-catalyzed reactions, in particular, have provided powerful and versatile tools for the construction of complex molecules, including 4-hydroxyindoles.

The Larock Indole Synthesis

The Larock indole synthesis, developed by Richard C. Larock, is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[11][12][13][14][15] This reaction has been adapted for the synthesis of 4-hydroxyindoles, typically starting from an appropriately substituted o-iodoaniline.[1] The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, coordination and insertion of the alkyne, intramolecular cyclization, and reductive elimination to regenerate the catalyst and release the indole product.[15]

The Larock synthesis offers several advantages, including good functional group tolerance and the ability to introduce a wide range of substituents at the 2- and 3-positions of the indole ring.[13][14] However, challenges can include the regioselectivity with unsymmetrical alkynes and the cost of the palladium catalyst.[11]

Modern Innovations: Microwave-Assisted Synthesis

In the quest for more efficient and environmentally friendly synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique.[16][17][18][19] Microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, enable reactions that are not feasible under conventional heating.[18]

The synthesis of 4-hydroxyindole from the corresponding 4-oxo-tetrahydroindole can be significantly accelerated using microwave heating.[16][17] This dehydrogenative aromatization is a key step in several synthetic routes, and the use of microwave irradiation offers a significant improvement in terms of energy consumption and reaction time.[16][17]

Experimental Protocol for Microwave-Assisted Dehydrogenative Aromatization [16]

-

A mixture of the 4-oxo-tetrahydroindole derivative, a suitable hydrogen acceptor (e.g., copper(II) bromide), and a base (e.g., lithium carbonate) in a suitable solvent is placed in a sealed microwave reactor.

-

The reaction mixture is irradiated with microwaves at a set temperature and power for a short period (typically minutes).

-

After cooling, the reaction mixture is worked up to isolate the 4-hydroxyindole product.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to 4-hydroxyindole depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of starting materials. The following table provides a comparative overview of the key methods discussed.

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Beer et al. | 6-Nitrosalicylaldehyde, Nitromethane | Multi-step classical synthesis | Historically significant | Lengthy, low overall yield |

| Bischler-Möhlau | 3-Aminophenol, Benzoin derivatives | Acid-catalyzed condensation and cyclization | Can provide both 4- and 6-hydroxyindoles | High temperatures, potential for byproduct formation |

| From Cyclohexane-1,3-dione | Cyclohexane-1,3-dione, 2-Aminoethanol | Enamine formation followed by catalytic aromatization | Readily available starting materials, relatively short | Use of a metal catalyst, high temperature for aromatization |

| Larock Synthesis | o-Iodoaniline derivatives, Alkynes | Palladium-catalyzed heteroannulation | High functional group tolerance, versatile | Cost of palladium, potential regioselectivity issues |

| Microwave-Assisted | 4-Oxo-tetrahydroindole derivatives | Accelerated dehydrogenative aromatization | Rapid reaction times, improved yields | Requires specialized equipment |

Conclusion

The synthesis of 4-hydroxyindole has evolved significantly from the early, lengthy procedures to the elegant and efficient catalytic methods of today. This journey reflects the broader advancements in the field of organic chemistry, with a continuous drive towards greater efficiency, selectivity, and sustainability. For researchers and drug development professionals, a thorough understanding of this historical and technical landscape is crucial for the rational design of synthetic routes to novel 4-hydroxyindole-containing molecules with therapeutic potential. The ongoing development of new catalytic systems and reaction conditions promises to further expand the synthetic chemist's toolbox for accessing this important heterocyclic scaffold.

References

- Beer, R. J. S., Clarke, K., Khorana, H. G., & Robertson, A. (1948). 452. The chemistry of the melanins. Part I. The synthesis of 5: 6-dihydroxyindole and related compounds. Journal of the Chemical Society (Resumed), 2223-2226.

- CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents. (n.d.).

- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2), 202292S2.

- Khatri, J. K., Pednekar, S. R., & Chaughule, R. S. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.

- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.

- Khatri, J. K., Pednekar, S. R., & Chaughule, R. S. (2022).

- Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). International Journal of Pharmaceutical & Biological Archive.

-

Borsche–Drechsel cyclization - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

4-benzyloxyindole - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

-

Larock indole synthesis - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Larock indole synthesis - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Borsche-Drechsel Cyclization. (n.d.). Retrieved January 19, 2026, from [Link]

- EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents. (n.d.).

-

Synthesis of 4-hydroxyindole - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]

-

Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Borsche–Drechsel cyclization - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

- Beer, R. J. S., Clarke, K., Khorana, H. G., & Robertson, A. (1948). 324. The chemistry of bacteria. Part I. The synthesis of hydroxyindoles. Journal of the Chemical Society (Resumed), 1605.

- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.

-

Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved January 19, 2026, from [Link]

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 19, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Retrieved January 19, 2026, from [Link]

- (2019). Bischler Indole Synthesis.

- Beer, R. J. S., Clarke, K., Khorana, H. G., & Robertson, A. (1948). 324. The chemistry of bacteria. Part I. The synthesis of hydroxyindoles. Journal of the Chemical Society (Resumed), 1605-1609.

-

Bischler-Möhlau Indole Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

- (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.

-

Indoles via Palladium-catalyzed Cyclization - Organic Reactions. (n.d.). Retrieved January 19, 2026, from [Link]

-

the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium. (n.d.). Retrieved January 19, 2026, from [Link]

-

Microwave-assisted synthesis of medicinally relevant indoles - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

- Beer, R. J. S., Clarke, K., Khorana, H. G., & Robertson, A. (1948). 452. The chemistry of the melanins. Part I. The synthesis of 5 : 6-dihydroxyindole and related compounds. Journal of the Chemical Society (Resumed), 2223.

Sources

- 1. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 2. 452. The chemistry of the melanins. Part I. The synthesis of 5 : 6-dihydroxyindole and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Sci-Hub. 324. The chemistry of bacteria. Part I. The synthesis of hydroxyindoles / Journal of the Chemical Society (Resumed), 1948 [sci-hub.ru]

- 4. distantreader.org [distantreader.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 9. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 10. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 11. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. scribd.com [scribd.com]

- 16. actascientific.com [actascientific.com]

- 17. actascientific.com [actascientific.com]

- 18. ajrconline.org [ajrconline.org]

- 19. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolin-4-Ol Hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to Indolin-4-Ol Hydrochloride

Introduction

This compound is a heterocyclic organic compound that holds significant interest for researchers and scientists in the field of drug development. As a derivative of indoline, a scaffold found in numerous natural products and synthetic molecules with medicinal value, it serves as a versatile building block in medicinal chemistry. The indoline structure, characterized by a benzene ring fused to a saturated five-membered nitrogen-containing ring, is a key component in various pharmacologically active agents.[1][2] The addition of a hydroxyl group at the 4-position and its formulation as a hydrochloride salt enhance its utility in synthesis and biological screening. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in pharmaceutical research.

Chemical Identity and Physicochemical Properties

This compound is the salt form of 4-hydroxyindoline, which improves its stability and solubility in aqueous media, a desirable characteristic for biological assays and further chemical modifications. It is crucial to distinguish it from its isomer, isoindolin-4-ol, and its unsaturated precursor, 4-hydroxyindole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1415334-16-5 | [3] |

| Molecular Formula | C₈H₁₀ClNO | [3] |

| Molecular Weight | 171.62 g/mol | [3] |

| IUPAC Name | 2,3-dihydro-1H-indol-4-ol;hydrochloride | N/A |

| Appearance | Typically an off-white to tan crystalline powder (inferred from similar compounds) | [4] |

| Solubility | Soluble in water and polar organic solvents | N/A |

Chemical Structure

The chemical structure of this compound features the core indoline ring system with a hydroxyl (-OH) group substituted at the fourth carbon of the benzene ring. The nitrogen atom of the pyrrolidine ring is protonated by hydrochloric acid to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of 4-hydroxyindole. This precursor is more readily available and can be synthesized through various established methods, including the Fischer indole synthesis.

Synthesis Workflow

The general workflow for the preparation of this compound is a two-step process starting from a suitable aniline derivative.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 4-Hydroxyindole

This protocol is a representative method for the synthesis of Indolin-4-ol.

Materials:

-

4-Hydroxyindole

-

Ethanol (or a suitable solvent)

-

Palladium on carbon (Pd/C, 10%) or Sodium cyanoborohydride (NaBH₃CN)

-

Hydrogen gas (if using catalytic hydrogenation)

-

Hydrochloric acid (ethanolic or aqueous solution)

-

Ethyl acetate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-hydroxyindole in ethanol under an inert atmosphere.

-

Reduction:

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C to the solution. Pressurize the flask with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Chemical Reduction: Alternatively, cool the solution in an ice bath and add a reducing agent like sodium cyanoborohydride portion-wise. Allow the reaction to proceed to completion.

-

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and wash with ethanol.

-

For chemical reduction, quench the reaction carefully with water and adjust the pH to be slightly basic.

-

-

Extraction: Concentrate the filtrate under reduced pressure. If necessary, extract the aqueous residue with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.

-

Salt Formation: Evaporate the solvent to obtain crude Indolin-4-ol. Dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or dissolved in an organic solvent).

-

Purification: The hydrochloride salt will typically precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined to confirm its identity and purity.

Applications in Drug Discovery and Development

The indoline scaffold is a privileged structure in medicinal chemistry due to its three-dimensional nature, which allows for specific interactions with biological targets.[1] This non-planar structure often leads to improved physicochemical properties, such as increased water solubility and decreased lipophilicity, compared to its aromatic counterpart, indole.[1]

Indoline derivatives have demonstrated a wide array of pharmacological activities, including:

-

Anticancer: Many indoline-containing compounds act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways.[5]

-